1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole
Overview
Description
1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C13H13FN4 and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound has been utilized in the analysis of crystal structures, particularly in understanding the conformation and interactions within molecular structures. For instance, its structural analog was analyzed to study the dihedral angles between benzene rings and their attached groups, highlighting the importance of such compounds in crystallography and molecular design (Li et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound , have been assessed for their corrosion inhibition properties. These compounds have demonstrated the potential to form protective layers on metal surfaces, making them valuable in corrosion prevention studies (Ammal et al., 2018).
Antimicrobial and Antifungal Activity
Several studies have synthesized and evaluated derivatives of benzimidazole, a core structure of the compound, for their biological activities. These derivatives have shown promising antibacterial and antifungal activities, making them significant in the development of new pharmaceuticals (Darekar et al., 2020), (Pejchal et al., 2015).
Self-Aggregation and Material Science
Compounds structurally similar to 1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole have been synthesized and studied for their unique self-aggregation properties. This attribute is critical in material science for understanding molecular interactions and designing new materials (Sahay & Ghalsasi, 2019).
Properties
IUPAC Name |
1-ethyl-4-fluoro-2-(imidazol-1-ylmethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c1-2-18-11-5-3-4-10(14)13(11)16-12(18)8-17-7-6-15-9-17/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKNBSJUPAVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)N=C1CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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